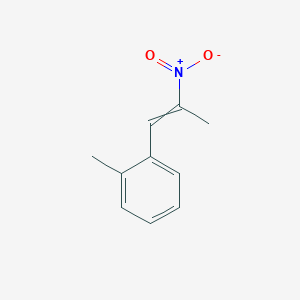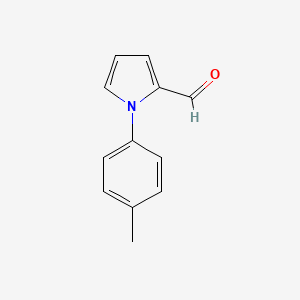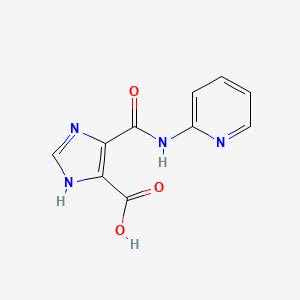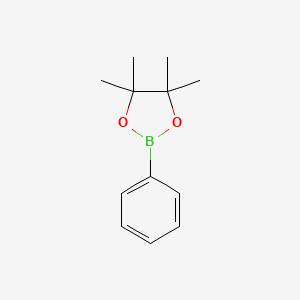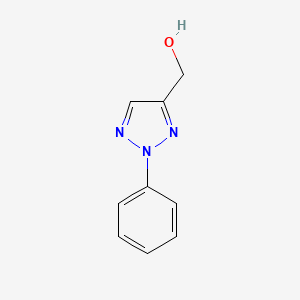
(2-phenyl-2H-1,2,3-triazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a hydroxymethyl group. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
生化分析
Biochemical Properties
(2-phenyl-2H-1,2,3-triazol-4-yl)methanol plays a crucial role in biochemical reactions, particularly as an inhibitor of α-glycosidase . This compound interacts with enzymes such as α-glycosidase by forming hydrogen bonds and other intermolecular interactions, which inhibit the enzyme’s activity . The interactions between this compound and α-glycosidase involve the formation of classical O–H···O hydrogen bonds and weaker C–H···π interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of α-glycosidase, leading to alterations in glucose metabolism and subsequent changes in cellular energy production . Additionally, this compound may affect the expression of genes involved in metabolic pathways, further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active site of α-glycosidase, forming hydrogen bonds and other interactions that inhibit the enzyme’s activity . The inhibition of α-glycosidase by this compound leads to a decrease in glucose metabolism, which can result in changes in gene expression related to metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of α-glycosidase and subsequent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit α-glycosidase activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruptions in glucose metabolism and potential damage to cellular structures . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism . This compound interacts with enzymes such as α-glycosidase, inhibiting their activity and affecting the breakdown of carbohydrates . The inhibition of α-glycosidase by this compound can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness in inhibiting α-glycosidase .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can enhance its interactions with α-glycosidase and other biomolecules, leading to more effective inhibition of enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of phenylacetylene with an azide derivative under copper(I) catalysis to form the triazole ring, followed by reduction to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally benign solvents and catalysts is also emphasized to meet green chemistry principles .
化学反应分析
Types of Reactions
(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: (2-Phenyl-2H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro- or halogen-substituted triazole derivatives.
科学研究应用
(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
作用机制
The biological activity of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, as an α-glycosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby regulating blood sugar levels . The triazole ring’s nitrogen atoms play a crucial role in binding to metal ions in enzyme active sites, enhancing its inhibitory effects .
相似化合物的比较
Similar Compounds
- (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
- (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde
Uniqueness
(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity compared to other triazole derivatives. Additionally, its ability to form hydrogen bonds and interact with various biological targets makes it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
(2-phenyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-6,13H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQUEGQOOFGQGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351695 |
Source


|
| Record name | (2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3359-24-8 |
Source


|
| Record name | (2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B1348783.png)


![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)

